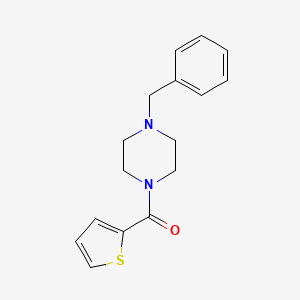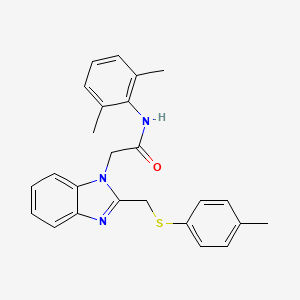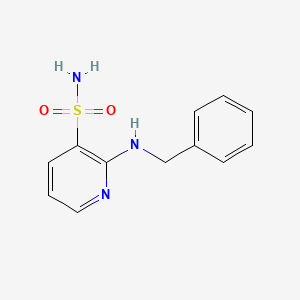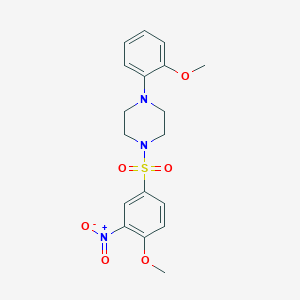
1-(4-METHOXY-3-NITROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with methoxy and nitrobenzenesulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonyl chloride, undergoes nitration to introduce the nitro group at the 3-position.
Piperazine Substitution: The nitrated compound is then reacted with 2-methoxyphenylpiperazine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed:
Reduction: 1-(4-Methoxy-3-aminobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
1-(4-Methoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Lacks the nitro group, resulting in different chemical properties and reactivity.
1-(4-Nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Lacks the methoxy group, affecting its solubility and biological activity.
Uniqueness: 1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-26-17-6-4-3-5-15(17)19-9-11-20(12-10-19)28(24,25)14-7-8-18(27-2)16(13-14)21(22)23/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYCYVBZQQJFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)
![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)
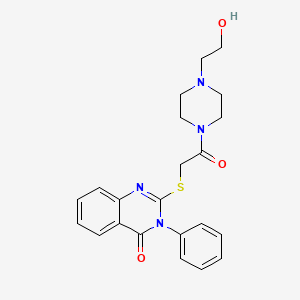
![N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine](/img/structure/B2481658.png)
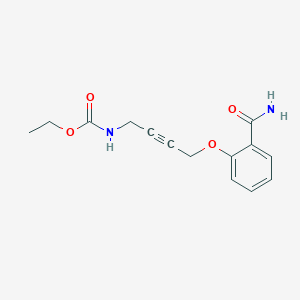
![2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine](/img/structure/B2481663.png)
![N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2481664.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}isoquinoline-1-carboxamide](/img/structure/B2481666.png)

![Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2481668.png)
